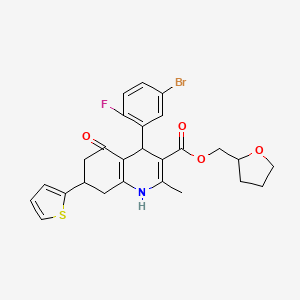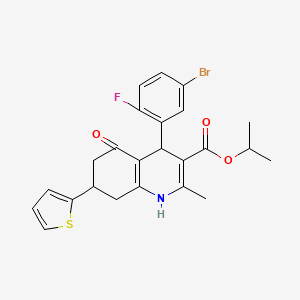![molecular formula C24H24ClFN2O4 B11627977 5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627977.png)
5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Addition of the Fluorobenzoyl Group: This can be introduced via a nucleophilic substitution reaction.
Attachment of the Morpholinylpropyl Side Chain: This step may involve a nucleophilic substitution reaction using 3-chloropropylmorpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride.
Major Products
Oxidation: Formation of ketones from hydroxyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(piperidin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(pyrrolidin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorobenzoyl groups, along with the morpholinylpropyl side chain, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C24H24ClFN2O4 |
|---|---|
Molekulargewicht |
458.9 g/mol |
IUPAC-Name |
(4E)-5-(4-chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H24ClFN2O4/c25-18-6-2-16(3-7-18)21-20(22(29)17-4-8-19(26)9-5-17)23(30)24(31)28(21)11-1-10-27-12-14-32-15-13-27/h2-9,21,29H,1,10-15H2/b22-20+ |
InChI-Schlüssel |
WOPJQDIOYHFBCY-LSDHQDQOSA-N |
Isomerische SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B11627895.png)
![(2Z)-3-ethyl-N-(2-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11627896.png)

![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11627912.png)
![Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11627921.png)
![ethyl 1-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B11627923.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627929.png)
![Benzyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11627935.png)
![2-[(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11627936.png)
![2-[(4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}phenoxy)methyl]benzonitrile](/img/structure/B11627939.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B11627946.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B11627958.png)
![2-chloro-4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11627970.png)

